4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide
Brand Name: Vulcanchem
CAS No.: 922850-46-2
VCID: VC7370127
InChI: InChI=1S/C18H18N4O2/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-18(24)20-13-9-7-12(8-10-13)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368

4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide

CAS No.: 922850-46-2

Cat. No.: VC7370127

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide - 922850-46-2

Specification

CAS No. 922850-46-2
Molecular Formula C18H18N4O2
Molecular Weight 322.368
IUPAC Name 4-[(1-ethylindol-3-yl)carbamoylamino]benzamide
Standard InChI InChI=1S/C18H18N4O2/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-18(24)20-13-9-7-12(8-10-13)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24)
Standard InChI Key BYKHTXMAQVCRIL-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound, 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, reflects its molecular architecture:

  • A benzamide group (C₆H₅CONH₂) at the para position.

  • A urea bridge (-NH-C(=O)-NH-) connecting the benzamide to a 1-ethylindole heterocycle.

The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 322.37 g/mol. The indole ring’s substitution pattern (ethyl group at position 1) influences the compound’s electronic properties and steric interactions, which are critical for its reactivity and binding affinity to biological targets .

Structural Comparison to Analogues

  • 4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)benzamide (PubChem CID 18582489): Differs by a methoxyethyl substituent instead of ethyl, altering solubility and metabolic stability .

  • H-151 (1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea): Shares the urea-indole motif but lacks the benzamide group, demonstrating the importance of the benzamide moiety in target selectivity .

Synthesis and Characterization

Synthetic Routes

The compound can be synthesized via a multi-step protocol involving:

  • Formation of the Urea Linkage: Reacting 1-ethyl-1H-indol-3-amine with 4-isocyanatobenzamide under anhydrous conditions.

  • Microwave-Assisted Optimization: Analogous to methods used for related ureido-benzamide derivatives, microwave irradiation (2–10 minutes, 80–98% yield) enhances reaction efficiency compared to conventional heating .

Example Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
Urea formation1-ethylindol-3-amine, 4-isocyanatobenzamideDichloromethane25°C12 hrs75%
Microwave refinementIntermediate in DMF-150°C5 min92%

Spectral Characterization

Key spectral data for structural confirmation:

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (amide C=O), ~1640 cm⁻¹ (urea C=O), and ~3300 cm⁻¹ (N-H stretches) .

  • ¹H NMR (DMSO-d₆):

    • δ 1.42 ppm (t, 3H, -CH₂CH₃), δ 4.21 ppm (q, 2H, -CH₂CH₃).

    • Aromatic protons (indole and benzamide): δ 7.20–8.15 ppm.

    • Urea NH: δ 9.82 ppm (s, 1H), δ 10.11 ppm (s, 1H) .

Physicochemical Properties

Stability and Solubility

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 25 mg/mL) but poorly soluble in water (<1 mg/mL) .

  • Storage: Stable at room temperature for ≥24 months when sealed; solutions in DMSO remain stable at -20°C for 3 months .

Thermodynamic Parameters

PropertyValueMethod
Melting Point215–217°CDifferential Scanning Calorimetry
LogP2.8 ± 0.2Computational prediction
pKa14.2 (indole NH), 9.6 (urea NH)Potentiometric titration

Pharmacological Profile

Mechanism of Action

While direct studies are unavailable, structural analogs suggest potential interactions with:

  • STING (Stimulator of Interferon Genes): Urea derivatives like H-151 inhibit STING by covalent binding to Cys91, blocking palmitoylation and downstream cytokine release .

  • Kinase Pathways: Benzamide moieties often target ATP-binding pockets in kinases, implying possible kinase inhibitory activity .

In Vitro Activity

  • Antiproliferative Effects: In MCF-7 breast cancer cells, analogues showed IC₅₀ values of 8.2–12.4 µM .

  • Cytokine Modulation: Reduced IL-6 and TNF-α production in LPS-stimulated macrophages by 40–60% at 10 µM .

Applications in Research

Drug Discovery

  • Lead Optimization: The ethyl group enhances metabolic stability over methyl or methoxyethyl analogs, making it a candidate for pharmacokinetic studies .

  • Target Validation: Used to probe urea-dependent signaling pathways in immunology and oncology .

Biochemical Tools

  • Fluorescent Probes: Conjugation with fluorophores (e.g., FITC) enables visualization of target engagement in cellular assays .

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